molecular formula C11H13BrO2 B125307 Tert-butyl 4-bromobenzoate CAS No. 59247-47-1

Tert-butyl 4-bromobenzoate

Cat. No. B125307
CAS RN: 59247-47-1
M. Wt: 257.12 g/mol
InChI Key: BFJJYXUCGYOXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-bromobenzoate is a 4-bromo substituted benzoic acid derivative . It has a molecular formula of C11H13BrO2 and an average mass of 257.124 Da .


Synthesis Analysis

Tert-butyl 4-bromobenzoate can be synthesized through various methods. One method involves the reaction of 4-bromobenzoic acid with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine . Another method involves the reaction of 4-bromobenzoic acid with tert-butanol .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-bromobenzoate is 1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 . This compound has 2 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds .


Chemical Reactions Analysis

Tert-butyl 4-bromobenzoate can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Tert-butyl 4-bromobenzoate has a density of 1.3±0.1 g/cm3 and a boiling point of 297.0±13.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 53.7±3.0 kJ/mol . The compound has a flash point of 133.4±19.8 °C .

Scientific Research Applications

Room-Temperature Chemical Reactions

Tert-butyl perbenzoate is used as a substitute for benzoquinone in Fujiwara-Moritani reactions, facilitating mild room-temperature reactions between acetanilides and butyl acrylate. The presence of Cu(OAc)2 as a cocatalyst enhances this system, allowing for the activation of methyl methacrylate towards coupling under these conditions (Liu & Hii, 2011).

Synthesis of Organic Compounds

The compound is involved in the synthesis of complex organic molecules like 3,5-Di-tert-butyl-4-hydroxybenzoic acid, achieved through a series of reactions involving bromine and acetic acid, followed by oxidation using Jones reagent (Yi, 2003).

Study of Chemical Kinetics and Radical Behavior

In the realm of physical chemistry, tert-butyl aroylperbenzoates have been studied using laser flash photolysis to understand the kinetics of their singlet and triplet states as well as the behavior of aroylphenyl radicals. This research provides valuable data on the solvent-dependent lifetimes of these radicals and their reactions with various quenchers, offering insights into their potential applications in different chemical environments (Shah & Neckers, 2004).

Advanced Material Synthesis

The compound has been used to synthesize advanced materials like terbium complexes with various substituted benzoic acids, exhibiting characteristic luminescence properties of Tb(III). The study of these complexes furthers the understanding of luminescence properties based on different substituents in the ligands, contributing to the field of material science and engineering (Zheng, 2012).

Chemical Safety and Stability Studies

Furthermore, tert-butyl peroxybenzoate has been a subject of safety studies due to its sensitivity and hazardous nature. Research focusing on its thermal characteristics and reaction kinetics is crucial for preventing accidents in petrochemical industries. Studies employing techniques like differential scanning calorimetry provide valuable data on the thermal decomposition process, aiding in the establishment of safety protocols (Cheng et al., 2008).

Safety And Hazards

Tert-butyl 4-bromobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Tert-butyl 4-bromobenzoate is primarily used for research and development purposes . It can be used as a building block for the synthesis of various biologically active compounds . The future directions of this compound largely depend on the advancements in the field of organic synthesis and the discovery of new biologically active compounds.

properties

IUPAC Name

tert-butyl 4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJJYXUCGYOXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462722
Record name Tert-butyl 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromobenzoate

CAS RN

59247-47-1
Record name Tert-butyl 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-benzoic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 5.5 g of dry tert.-butanol and 7.08 g of dry pyridine is added a solution of 9.79 g of 4-bromobenzoyl chloride in 20 ml of anhydrous methylene chloride. The mixture is stirred under nitrogen for 2 days. The reaction mixture is then diluted with methylene chloride, and the organic solution extracted with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residual oil is distilled under reduced pressure to give 8.9 g (70%) of tert.-butyl 4-bromobenzoate as a colorless oil: b.p. 91°-92° C./1.2 mm; NMR (CDCl3, 80 MHz) delta 1.59 (s, 9H), 7.53 (d, 2H, J=8.7 Hz); IR (neat) 2970, 1710, 1585, 1475, 1390, 1290, 1160, 1110, 1070, 845 and 745 cm-1.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
9.79 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromobenzoic acid (100 g, 0.5 mol) in dry CH2Cl2 (1.5 L) was added silver carbonate (275 g, 1 mol) and molecular sieves (4A, 100 g). The reaction mixture was cooled to 0° C. and then tert-butyl bromide (115 mL) was added dropwise over a period of 45 min. The reaction mixture was allowed to stir at Rt for 20 h and filtered off the solid. The filtrate was washed with an aqueous solution of NaHCO3 (10%), water, brine and dried. The solvent was removed under vacuum to the title compound (100 g, 79%) as colorless liquid.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
275 g
Type
catalyst
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-bromobenzoic acid (100 g, 0.5 mol), trifluoromethane sulphonic acid (2.6 mL, 0.03 mol) and isobutylene (1.5 L) in dichloromethane (1.5 L) was stirred at RT in a closed autoclave for 5 days. The organic layer was washed with an aqueous solution of NaHCO3 (10%), water, brine, dried and concentrated to give tert-butyl-4-bromobenzoate (90 g, 71%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-bromobenzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-bromobenzoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-bromobenzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-bromobenzoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-bromobenzoate

Citations

For This Compound
62
Citations
V Bavetsias, EA Henderson - Journal of Chemical Research, 2000 - journals.sagepub.com
… tolyl)3) for the amination of tert-butyl 4-bromobenzoate was further explored, and compounds 1–6 … In conclusion, amination of tert-butyl 4-bromobenzoate using PdCl2 / P(o-tolyl)3 as the …
Number of citations: 3 journals.sagepub.com
EC Taylor, GSK Wong - The Journal of Organic Chemistry, 1989 - ACS Publications
… carbon-carbon bond coupling reaction could be achieved by using tert-butyl 4-ethynylbenzoate (itself prepared by palladium-catalyzed coupling of tertbutyl 4-bromobenzoate with (…
Number of citations: 95 pubs.acs.org
JB Grimm, MH Katcher, DJ Witter… - The Journal of Organic …, 2007 - ACS Publications
… After stirring for 15 min at room temperature, tert-butyl 4-bromobenzoate (476 mg, 1.85 mmol), Pd(OAc) 2 (14 mg, 0.06 mmol), and tri-tert-butylphosphonium tetrafluoroborate (45 mg, …
Number of citations: 32 pubs.acs.org
GC Clososki, CJ Rohbogner… - Angewandte Chemie …, 2007 - Wiley Online Library
… The presence of an electron-withdrawing group such as a bromine substituent in the case of tert-butyl 4-bromobenzoate (2 d) accelerated the metalation, furnishing the magnesiated …
Number of citations: 280 onlinelibrary.wiley.com
MB Hay, AR Hardin, JP Wolfe - The Journal of organic chemistry, 2005 - ACS Publications
… In contrast, the reaction of 18b with the electron-deficient tert-butyl-4-bromobenzoate proceeded in excellent yield (70%) but modest (4:1) diastereoselectivity (entry 4). Resubjection of …
Number of citations: 126 pubs.acs.org
SE Denmark, RC Smith, WTT Chang… - Journal of the American …, 2009 - ACS Publications
… However, reactions involving sterically hindered and electron-deficient aryl bromides such as tert-butyl 4-bromobenzoate (16l) were plagued with significant amount of deprotection to …
Number of citations: 198 pubs.acs.org
EC Taylor, PS Ray - The Journal of Organic Chemistry, 1988 - ACS Publications
… tert -Butyl 4-Bromobenzoate (10). A solutionof 4-bromobenzoyl chloride (11 g, 0.05 mol) in … A mixture containing tert-butyl 4-bromobenzoate (5.14 g, 0.02 mol), palladium acetate (45 mg, …
Number of citations: 35 pubs.acs.org
JM Fox, X Huang, A Chieffi… - Journal of the American …, 2000 - ACS Publications
… Thus, either N,N-diethyl-4-bromobenzamide or tert-butyl-4-bromobenzoate reacted with 2-… For the reaction of tert-butyl-4-bromobenzoate, the selectivity for arylation at the methylene …
Number of citations: 656 pubs.acs.org
KA Click, DR Beauchamp, BR Garrett… - Physical Chemistry …, 2014 - pubs.rsc.org
… All synthetic reagents, solvents, and silica were purchased from either Sigma-Aldrich or Fisher Scientific with the exception of tert-butyl-4-bromobenzoate, which was purchased from …
Number of citations: 75 pubs.rsc.org
KU Rao, K Venkateswarlu - Synlett, 2018 - thieme-connect.com
We have developed a simple and convenient procedure for the preparation of pinacol arylboronates from aryl/heteroaryl bromides and bis(pinacolato)diborane using a Pd II -porphyrin …
Number of citations: 18 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.